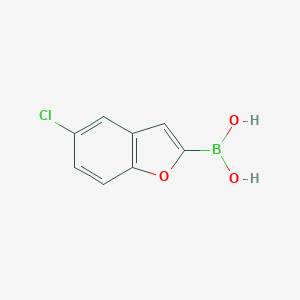

(5-Chlorobenzofuran-2-yl)boronic acid

Overview

Description

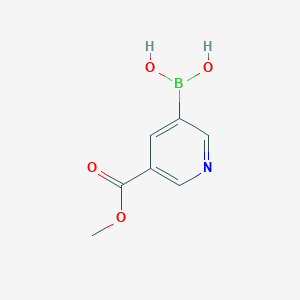

“(5-Chlorobenzofuran-2-yl)boronic acid” is a chemical compound with the CAS Number: 223576-64-5 . It has a molecular weight of 196.4 and its IUPAC name is 5-chloro-1-benzofuran-2-ylboronic acid . It is a solid substance stored in an inert atmosphere at 2-8°C .

Synthesis Analysis

The synthesis of “(5-Chlorobenzofuran-2-yl)boronic acid” involves several stages . The process begins with the reaction of 5-chlorobenzofuran with n-butyllithium and N,N,N,N,-tetramethylethylenediamine in hexane and dimethyl ether at -60 to -10°C . This is followed by the addition of triisopropyl borate . The mixture is then quenched with 2N hydrochloric acid .Molecular Structure Analysis

The InChI code for “(5-Chlorobenzofuran-2-yl)boronic acid” is 1S/C8H6BClO3/c10-6-1-2-7-5 (3-6)4-8 (13-7)9 (11)12/h1-4,11-12H . The molecular formula is C8H6BClO3 .Physical And Chemical Properties Analysis

“(5-Chlorobenzofuran-2-yl)boronic acid” is a solid substance . It is stored in an inert atmosphere at 2-8°C .Scientific Research Applications

Suzuki–Miyaura Coupling

(5-Chlorobenzofuran-2-yl)boronic acid can be used as a boron reagent in the Suzuki–Miyaura (SM) coupling . This is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Sensing Applications

Boronic acids, including (5-Chlorobenzofuran-2-yl)boronic acid, are increasingly utilized in diverse areas of research. They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These sensing applications can be homogeneous assays or heterogeneous detection .

Synthesis of Extended Heteroarylfuran Systems

As a bifunctional reagent, (5-Chlorobenzofuran-2-yl)boronic acid can be used in the synthesis of extended heteroarylfuran systems .

Synthesis of Stable Dye-Sensitized Solar Cells

This compound can be used as a reactant in Suzuki coupling for the synthesis of stable dye-sensitized solar cells .

Synthesis of Biologically Active Molecules

(5-Chlorobenzofuran-2-yl)boronic acid can be involved in the synthesis of biologically active molecules . For example, it can be used in heteroarylation for the synthesis of HIF-1 inhibitors .

Biochemical Tools

Boronic acids can be used as biochemical tools for various purposes, including the interference in signaling pathways, enzyme inhibition, and cell delivery systems .

Safety and Hazards

The safety information for “(5-Chlorobenzofuran-2-yl)boronic acid” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon-carbon bond forming reaction .

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . Its water solubility is 0.397 mg/ml, which may affect its bioavailability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (5-Chlorobenzofuran-2-yl)boronic acid . For instance, the compound is stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, its solubility can be influenced by the pH and temperature of the environment .

properties

IUPAC Name |

(5-chloro-1-benzofuran-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BClO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODPQZJZPKMFKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(O1)C=CC(=C2)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Chlorobenzofuran-2-yl)boronic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B151717.png)

![1H-Indene-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI)](/img/structure/B151734.png)

![1,3-Dihydroxy-2-methoxy-11H-benzofuro[2,3-b][1]benzopyran-11-one](/img/structure/B151738.png)